molecular formula C17H12N2O8 B1677985 Methoxatin trimethyl ester CAS No. 74447-88-4

Methoxatin trimethyl ester

Cat. No. B1677985
Key on ui cas rn: 74447-88-4
M. Wt: 372.3 g/mol
InChI Key: IYEWQFSKJDXIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115128B2

Procedure details

To a solution of potassium carbonate (about 439 g, 3.18 mol) in water (about 4.5 L), 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester (about 200 g, 0.53 mol) is added at about 25° C. The reaction mixture is allowed to stir at about 80° C. over a period of about 12 hours. Completion of reaction is monitored by HPLC. Thereafter, the reaction mixture is acidified (pH: 2.0) with 1N hydrochloric acid to precipitate the product [4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid] as dark red solid (about 160 g, 91%). 1H NMR (DMSO-d6, 300 MHz): 7.21 (s, 1H), 8.60 (s, 1H), 13.42 (s, 1H); LC-MS (ESI): 329 (M-H), Purity by HPLC: 98%.
Quantity
439 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[O:8][C:9]([C:11]1[NH:33][C:14]2[C:15]3[C:16]([C:29]([O:31]C)=[O:30])=[CH:17][C:18]([C:25]([O:27]C)=[O:26])=[N:19][C:20]=3[C:21](=[O:24])[C:22](=[O:23])[C:13]=2[CH:12]=1)=[O:10].Cl>O>[O:23]=[C:22]1[C:21](=[O:24])[C:20]2[N:19]=[C:18]([C:25]([OH:27])=[O:26])[CH:17]=[C:16]([C:29]([OH:31])=[O:30])[C:15]=2[C:14]2[NH:33][C:11]([C:9]([OH:10])=[O:8])=[CH:12][C:13]1=2 |f:0.1.2|

Inputs

Step One
Name
Quantity
439 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(C=3C(=CC(=NC3C(C2=O)=O)C(=O)OC)C(=O)OC)N1
Name
Quantity
4.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at about 80° C. over a period of about 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Completion of reaction
CUSTOM
Type
CUSTOM
Details
to precipitate the product [4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid] as dark red solid (about 160 g, 91%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
O=C1C2=C(C=3C(=CC(=NC3C1=O)C(=O)O)C(=O)O)NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.